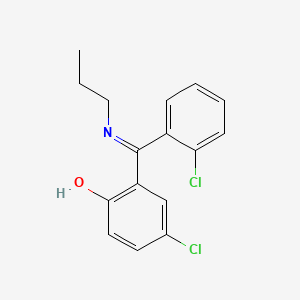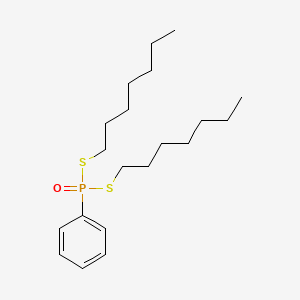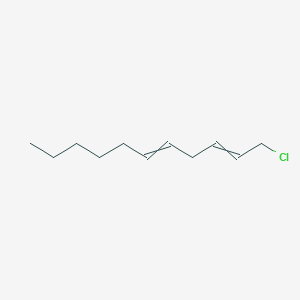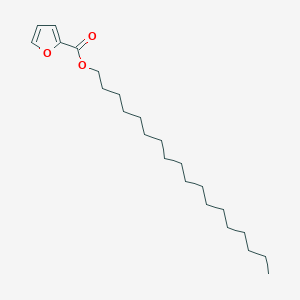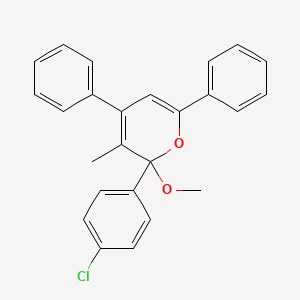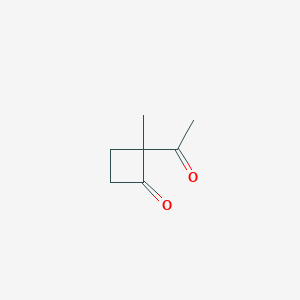
2-Acetyl-2-methylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-methylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a cyclobutane ring with an acetyl group and a methyl group attached to it, making it a versatile building block for chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-methylcyclobutanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound . Temperature control is crucial in this reaction to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-methylcyclobutan-1-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclobutan-1-one: Shares the cyclobutane ring but lacks the acetyl group, resulting in different reactivity and applications.
Cyclopentanone: A five-membered ring analog with distinct chemical properties and uses.
Uniqueness: 2-Acetyl-2-methylcyclobutan-1-one is unique due to its combination of the cyclobutane ring and acetyl group, which imparts specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and beyond.
Eigenschaften
CAS-Nummer |
80706-70-3 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-acetyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(2)4-3-6(7)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
HMMLGGGYELYXST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
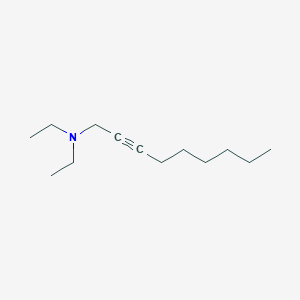
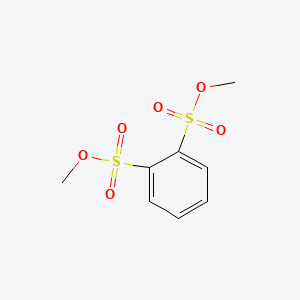
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
